molecular formula C15H19N3O2 B2787221 N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide CAS No. 1171459-39-4

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide

Cat. No.: B2787221
CAS No.: 1171459-39-4
M. Wt: 273.336
InChI Key: PKBRNKQMPQIMRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide, also known as IPMPA, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. IPMPA is a pyrazole derivative that has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the nuclear factor-kappa B pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway. This compound has also been shown to modulate the expression of various genes involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the induction of cell cycle arrest and apoptosis in cancer cells, and the improvement of insulin sensitivity and glucose homeostasis. This compound has also been shown to exhibit antioxidant properties and to protect against oxidative stress-induced cell damage.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its relatively short half-life in vivo.

Future Directions

Several potential future directions for N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide research include the development of this compound-based drugs for the treatment of inflammatory diseases, cancer, and diabetes, as well as the elucidation of the molecular mechanisms underlying the effects of this compound. Furthermore, the development of novel this compound derivatives with improved pharmacokinetic properties and therapeutic efficacy is an important area of future research.

Synthesis Methods

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has been synthesized using several methods, including the reaction of 2-phenoxyacetic acid with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of appropriate reagents. Another method involves the reaction of 2-phenoxyacetyl chloride with 1-isopropyl-3-methyl-1H-pyrazol-5-amine in the presence of a base. The purity and yield of this compound can be improved using various purification techniques, including recrystallization and column chromatography.

Scientific Research Applications

N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide has been shown to exhibit several potential therapeutic applications, including anti-inflammatory, antitumor, and antidiabetic properties. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, by suppressing the activation of nuclear factor-kappa B. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells, by inducing cell cycle arrest and apoptosis. Furthermore, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.

Properties

IUPAC Name

N-(5-methyl-2-propan-2-ylpyrazol-3-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-11(2)18-14(9-12(3)17-18)16-15(19)10-20-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBRNKQMPQIMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.